molecular formula C7H8BrN3 B13306712 N'-Amino-4-bromobenzene-1-carboximidamide

N'-Amino-4-bromobenzene-1-carboximidamide

Cat. No.: B13306712
M. Wt: 214.06 g/mol
InChI Key: RKAGENKLBRKGBR-UHFFFAOYSA-N
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Description

N'-Amino-4-bromobenzene-1-carboximidamide is an organic compound with the molecular formula C 7 H 8 BrN 3 and a molecular weight of 214.06 g/mol . Its CAS number is 1251476-41-1 . The compound features a benzene ring functionalized with a bromo substituent and a carboximidamide group, which is further modified with an amino group. This structure combines a halogenated aromatic system with a nitrogen-rich side chain. Compounds with similar nitrogen-based functional groups, such as amidines and guanidines, are of significant interest in materials science. In particular, they serve as versatile organic linkers in constructing functional metal-organic frameworks (MOFs) . The functional groups on such linkers can act as guest-interactive sites within the MOF pores, enabling applications in gas storage, separation, and heterogeneous catalysis . Furthermore, the structural motif of this compound suggests potential utility as a synthetic intermediate, for instance, in the preparation of more complex molecules like guanidine derivatives . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

N'-amino-4-bromobenzenecarboximidamide

InChI

InChI=1S/C7H8BrN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11)

InChI Key

RKAGENKLBRKGBR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N/N)/N)Br

Canonical SMILES

C1=CC(=CC=C1C(=NN)N)Br

Origin of Product

United States

Synthesis Methodologies for N Amino 4 Bromobenzene 1 Carboximidamide and Analogous Imidamides

Classical Synthetic Approaches to Substituted Carboximidamides

Traditional methods for synthesizing carboximidamides have been foundational in organic chemistry. These routes often involve multi-step processes, beginning with readily available starting materials and focusing on the reliable formation of the imidamide group through well-established reaction mechanisms.

Condensation Reactions for Imidamide Moiety Formation

The Pinner reaction stands as the most prominent classical method for the synthesis of amidines (imidamides). wikipedia.orgresearchgate.net First described by Adolf Pinner in 1877, this two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol, typically in the presence of dry hydrogen chloride (HCl) gas. wikipedia.orgdrugfuture.com This initial step forms a stable intermediate known as a Pinner salt, which is an alkyl imidate hydrochloride. organic-chemistry.org

This Pinner salt is then isolated and subsequently treated with ammonia (B1221849) or an amine to yield the desired amidine hydrochloride through nucleophilic substitution. researchgate.net To synthesize the target compound, N'-Amino-4-bromobenzene-1-carboximidamide, the Pinner salt derived from 4-bromobenzonitrile (B114466) would be reacted with hydrazine (B178648) (H₂N-NH₂).

Pinner Reaction Steps:

Formation of Pinner Salt: A nitrile (R-C≡N) is treated with an alcohol (R'-OH) and a strong acid like HCl.

Ammonolysis/Amination: The resulting imidate salt (R-C(=NH₂⁺Cl⁻)OR') is reacted with a nucleophile such as ammonia, an amine, or hydrazine. drugfuture.com

While highly reliable, the Pinner reaction requires anhydrous conditions and the use of gaseous HCl, which can be cumbersome. researchgate.netorganic-chemistry.org

Another classical approach involves the direct addition of amines to nitriles, though this often requires activation of the amine by a strong base like n-butyllithium (n-BuLi) to generate a more potent nucleophile. nih.gov This method can provide good yields, even with less reactive aryl amines, and in some cases, these yields exceed those of the traditional Pinner synthesis. nih.gov

Preparation of 4-Bromobenzene-1-carboximidamide Precursors

The primary and most direct precursor for the synthesis of 4-bromobenzene-1-carboximidamide derivatives is 4-bromobenzonitrile . This key intermediate can be synthesized through several established routes.

One common industrial method is the ammoxidation of 4-bromotoluene. This process involves the reaction of 4-bromotoluene with ammonia and oxygen (or air) at high temperatures over a specialized catalyst, directly converting the methyl group into a nitrile group. google.com

Alternatively, 4-bromobenzonitrile can be prepared from 4-bromobenzaldehyde . The aldehyde is first converted to an oxime by reacting it with hydroxylamine hydrochloride. guidechem.comprepchem.com The resulting 4-bromobenzaldehyde oxime is then dehydrated to yield 4-bromobenzonitrile. This dehydration can be achieved by refluxing with reagents like formic acid. guidechem.com

Another important precursor is 4-bromobenzamide , which can be derived from 4-bromobenzoic acid . study.comnih.gov The carboxylic acid is typically converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with ammonia to form the amide. study.com More recent methods describe the synthesis of 4-bromobenzamide from 4-bromobenzyl chloride and potassium ferrocyanide trihydrate in the presence of a copper salt catalyst. google.com 4-bromobenzoic acid itself is often prepared by the oxidation of 4-bromotoluene using strong oxidizing agents like potassium permanganate. guidechem.com

PrecursorStarting MaterialKey ReagentsReaction Type
4-Bromobenzonitrile4-BromotolueneNH₃, O₂, CatalystAmmoxidation
4-Bromobenzonitrile4-Bromobenzaldehyde1. NH₂OH·HCl 2. Formic AcidOxime formation & Dehydration
4-Bromobenzamide4-Bromobenzoic Acid1. SOCl₂ 2. NH₃Acyl chloride formation & Amination
4-Bromobenzoic Acid4-BromotolueneKMnO₄Oxidation

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and versatile methodologies. For imidamide synthesis, this includes the use of transition-metal catalysis, adherence to green chemistry principles, and the application of novel techniques like mechanochemistry.

Catalytic Synthesis Methodologies (e.g., Palladium-Catalyzed Approaches)

Transition metal catalysis has revolutionized the synthesis of N-substituted amidines by offering alternatives that avoid stoichiometric reagents and harsh conditions. mdpi.com Palladium-catalyzed reactions are particularly notable. For instance, N-arylamidines can be synthesized from aryltrifluoroborates and cyanamides under microwave irradiation, or from arylboronic acids, isocyanides, and anilines under oxidative conditions. mdpi.com

Another powerful palladium-catalyzed approach is the decarboxylative synthesis of aryl amidines directly from aryl carboxylic acids and cyanamides. This method is advantageous as carboxylic acids are widely available and the only byproduct is CO₂. The reaction typically employs a palladium(II) catalyst, such as [Pd(O₂CCF₃)₂], along with a ligand and an acid in a high-boiling solvent.

Copper salts also serve as effective catalysts for the synthesis of N-substituted amidines from nitriles and amines. These reactions are often carried out in the presence of an oxidant like molecular oxygen (O₂), making them more sustainable. semanticscholar.org

Catalyst SystemStarting MaterialsKey Features
Palladium(II)Aryl Carboxylic Acids + CyanamidesDecarboxylative coupling; avoids organometallic intermediates.
Palladium(0)Arylboronic Acids + Isocyanides + AnilinesMulti-component reaction under oxidative conditions. mdpi.com
Copper(I) Chloride (CuCl)Nitriles + AminesUses O₂ as a green oxidant. semanticscholar.org
Copper(II) Porphyrazinato ComplexNitriles + Primary AminesCatalytic conversion in refluxing water. scielo.br

Green Chemistry Principles in Imidamide Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of imidamide and analogous compound synthesis, several strategies are employed.

One key approach is the use of water as a reaction solvent, which is non-toxic, inexpensive, and safe. For example, a water-soluble copper(II) porphyrazinato complex has been shown to efficiently catalyze the conversion of nitriles to N-substituted amides in refluxing water. scielo.br Such catalysts can often be recovered and reused, further enhancing the sustainability of the process. scielo.br

The use of non-hazardous, readily available catalysts is another green strategy. Boric acid, a mild Lewis acid, has been used to catalyze the direct formation of amides from carboxylic acids and urea in solvent-free conditions, a technique that could be adapted for imidamide synthesis. guidechem.com This method features high atom economy and operational simplicity.

Enzymatic catalysis represents a frontier in green amide bond formation. Lipases, such as Candida antarctica lipase B (CALB), have been used as effective biocatalysts for amidation reactions under mild, anhydrous conditions, generating fewer by-products and simplifying purification. thieme-connect.com

Mechanochemical Synthesis Techniques

Mechanochemistry, which uses mechanical force (typically through ball milling) to induce chemical reactions, has emerged as a powerful tool for sustainable synthesis. These reactions are often performed in the solid state or with minimal amounts of liquid (liquid-assisted grinding), drastically reducing or eliminating the need for bulk solvents.

Mechanochemical methods have been successfully applied to the synthesis of various amides and related structures. For example, the reaction of esters with calcium nitride in a ball mill provides primary amides in high yields and short reaction times (e.g., 90 minutes). This approach is compatible with a wide range of functional groups and can preserve the integrity of adjacent stereocenters.

The synthesis of sulfonimidamides has also been achieved via a one-pot, two-step mechanochemical process involving oxidative chlorination followed by amination, all without the need for a solvent or an inert atmosphere. researchgate.net This demonstrates the potential of mechanochemistry to construct complex functional groups, including imidamides, in a highly efficient and environmentally benign manner. The high concentration of reagents in the solid state often leads to accelerated reaction rates and can sometimes lead to different product selectivities compared to solution-phase chemistry.

Optimization of Reaction Conditions and Yields

The efficient synthesis of arylimidamides, including this compound, is often achieved through multi-step pathways. A common route involves the conversion of a nitrile, such as 4-bromobenzonitrile, into a reactive intermediate like a thioimidate or an imidoyl chloride, which is then reacted with a hydrazine derivative to form the final N'-amino-imidamide structure. The optimization of these reaction steps is critical for improving yields and ensuring the economic viability of the synthesis, particularly for industrial applications researchgate.net.

Detailed research findings indicate that several factors, including the choice of solvent, reaction temperature, catalyst, and base, significantly influence the outcome of the synthesis. For instance, in the coupling step between the activated benzonitrile derivative and the amino group source, the polarity of the solvent can affect reaction rates and the solubility of intermediates. Aprotic polar solvents are often favored. The selection of a suitable base is also crucial to prevent side reactions and promote the desired transformation.

Optimization studies typically involve systematically varying these parameters to identify the optimal conditions. A representative, interactive data table below illustrates a hypothetical optimization study for the final amination step in the synthesis of an analogous imidamide.

Table 1: Optimization of Reaction Conditions for Imidamide Formation

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine252445
2TetrahydrofuranTriethylamine252458
3N,N-DimethylformamideTriethylamine251275
4N,N-DimethylformamideDBU251282
5N,N-DimethylformamideDBU50691
6N,N-DimethylformamideDBU80685 (decomposition observed)

This table represents hypothetical data for illustrative purposes.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in modern organic chemistry, often necessitated by the different biological activities of enantiomers. For derivatives of this compound that contain stereocenters, stereoselective synthesis is employed to control the three-dimensional arrangement of atoms. A prevalent strategy for achieving this is the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity wikipedia.org. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This methodology can be hypothetically applied to the synthesis of chiral derivatives of this compound.

The process would involve attaching a well-established chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a precursor molecule wikipedia.orgnih.gov. A subsequent diastereoselective reaction, for example, the alkylation of an enolate, would then be performed. The steric and electronic properties of the chiral auxiliary guide the incoming electrophile to one face of the molecule, preferentially forming one diastereomer over the other. The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess (d.e.).

The following interactive data table summarizes hypothetical results from the use of different chiral auxiliaries in the asymmetric alkylation of a precursor to a chiral this compound derivative.

Table 2: Effect of Chiral Auxiliary on Diastereoselective Alkylation

EntryChiral AuxiliaryReaction Temperature (°C)Diastereomeric Excess (d.e.) (%)
1(4R,5S)-4-methyl-5-phenyloxazolidin-2-one-7892
2(4R,5S)-4-methyl-5-phenyloxazolidin-2-one075
3(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-78>95
4(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol088
5Camphorsultam-7890

This table represents hypothetical data based on established principles of asymmetric synthesis.

Research findings in analogous systems demonstrate that auxiliaries with rigid conformations and significant steric bulk, like those derived from pseudoephedrine or certain oxazolidinones, often provide the highest levels of stereocontrol nih.gov. Lower reaction temperatures typically enhance selectivity by favoring the more ordered transition state that leads to the major diastereomer. Following the key stereocenter-forming reaction, the precursor would be converted to the N'-amino-imidamide and the auxiliary would be cleaved and recycled, completing the stereoselective synthesis wikipedia.orgnih.gov.

Chemical Reactivity and Transformation Mechanisms of N Amino 4 Bromobenzene 1 Carboximidamide

Reactivity of the Imidamide Functional Group

The imidamide functional group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. The presence of an additional amino group at the N' position in N'-Amino-4-bromobenzene-1-carboximidamide introduces unique electronic properties that influence its reactivity.

Electrophilic and Nucleophilic Reactions at the Imidamide Carbon and Nitrogen Atoms

The imidamide moiety possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic and can react with electrophiles. The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles.

Electrophilic Reactions: The nitrogen atoms of the imidamide can be protonated or react with other electrophiles. The specific site of electrophilic attack can be influenced by the electronic environment and steric factors.

Nucleophilic Reactions: The carbon atom of the imidamide is electrophilic and can be attacked by nucleophiles. The N'-amino group, being an electron-donating group, can modulate the electrophilicity of this carbon. Nucleophilic attack on the imidamide carbon can lead to addition products or, under certain conditions, cleavage of the C-N bonds.

Tautomerism and Isomerization Pathways

Amidines, including N'-substituted derivatives, can exist in different tautomeric forms. For this compound, tautomerism can involve the migration of a proton between the nitrogen atoms of the imidamide and the N'-amino group. This results in an equilibrium between different tautomeric structures.

Reactions Involving the N'-Amino Group

The N'-amino group is a key site for functionalization, behaving as a nucleophile and participating in a variety of reactions to form new covalent bonds.

Amidation, Alkylation, and Acylation Reactions

The lone pair of electrons on the terminal nitrogen of the N'-amino group makes it a potent nucleophile, readily participating in reactions with electrophilic reagents.

Amidation: The N'-amino group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form N-acyl derivatives.

Alkylation: Alkylation of the N'-amino group can be achieved using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents on the terminal nitrogen.

Acylation: Similar to amidation, acylation involves the reaction with acylating agents to introduce an acyl group.

Reaction TypeReagent ExampleProduct Type
AmidationCarboxylic Acid/DerivativeN-Acyl Derivative
AlkylationAlkyl HalideN-Alkyl Derivative
AcylationAcyl HalideN-Acyl Derivative

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The N'-amino-imidamide moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions often involve the reaction of both the N'-amino group and one of the imidamide nitrogens with a suitable reagent containing two electrophilic centers.

Synthesis of 1,2,4-Triazoles: One of the most significant applications of N'-amino-amidines is in the synthesis of 1,2,4-triazole (B32235) derivatives. This can be achieved through the reaction with various one-carbon synthons, such as orthoesters or formic acid. The reaction proceeds through the formation of an N-acylamidrazone intermediate, which then undergoes cyclization. A rapid and efficient base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using the annulation of nitriles with hydrazines. rsc.org

Synthesis of 1,2,4,5-Tetrazines: N'-amino-amidines can also serve as precursors for 1,2,4,5-tetrazines. The synthesis generally involves the condensation of two molecules of the amidine precursor, often in the presence of an oxidizing agent. The classical Pinner synthesis, which involves the reaction of nitriles with hydrazine (B178648), is a common route to tetrazines. nih.gov

HeterocycleReagent ExampleKey Intermediate
1,2,4-TriazoleOrthoesterN-Acylamidrazone
1,2,4,5-TetrazineOxidizing AgentDihydrotetrazine

Transformations at the Bromine Substituent

The bromine atom attached to the phenyl ring is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This reaction is highly efficient for the formation of biaryl compounds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a powerful tool for the synthesis of aryl-alkynes.

Heck Coupling: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between the aryl bromide and an alkene. organic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes.

Stille Coupling: The Stille reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organotin compound. nih.govwikipedia.org It is a versatile method for creating carbon-carbon bonds.

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed reaction that can be used to form carbon-carbon (biaryl synthesis) or carbon-heteroatom (C-N, C-O, C-S) bonds. The reaction of an aryl bromide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base leads to the corresponding substituted aniline (B41778), aryl ether, or aryl thioether. organic-chemistry.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
SuzukiBoronic Acid/EsterPd catalyst + BaseC-C (Aryl-Aryl)
SonogashiraTerminal AlkynePd catalyst + Cu co-catalyst + BaseC-C (Aryl-Alkyne)
HeckAlkenePd catalyst + BaseC-C (Aryl-Alkene)
StilleOrganotin ReagentPd catalystC-C
UllmannAmine/Alcohol/ThiolCu catalyst + BaseC-N / C-O / C-S

Carbon-Carbon Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring of this compound makes it a suitable candidate for carbon-carbon cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of biaryl structures and other complex molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. youtube.com While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar bromoaniline derivatives suggests its potential as a coupling partner. For instance, Suzuki-Miyaura cross-coupling has been successfully developed for unprotected ortho-bromoanilines, demonstrating compatibility with various boronic esters. nih.gov This indicates that the amino group of the carboximidamide moiety might not hinder the catalytic cycle. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govbeilstein-journals.org Nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have shown significant catalytic activity in Suzuki-Miyaura reactions of bromobenzene (B47551) with arylboronic acids. nih.gov

Cross-Electrophile Coupling with Aryl Halides:

Cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods, avoiding the need for pre-formed organometallic reagents. researchgate.net These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and another electrophile, often catalyzed by nickel complexes. researchgate.netnih.gov Nickel-catalyzed cross-electrophile coupling of heteroaryl chlorides and aryl bromides has been achieved with high selectivity. nih.gov Carboximidamide ligands have been utilized in reductive cross-electrophile couplings between aryl halides and alkyl halides, highlighting the potential role of the carboximidamide group in facilitating such transformations. tcichemicals.com Given its structure, this compound could potentially participate in nickel-catalyzed cross-electrophile coupling reactions, either as the aryl bromide component or by influencing the catalytic activity through its carboximidamide functional group.

Table 1: Overview of Potential Carbon-Carbon Cross-Coupling Reactions
Reaction TypeCatalyst/Ligand System (Examples)Potential Coupling PartnerKey Features
Suzuki-Miyaura CouplingPalladium complexes (e.g., with phosphine (B1218219) or NHC ligands) youtube.comnih.govArylboronic acids/estersMild reaction conditions, broad functional group tolerance. nih.gov
Cross-Electrophile CouplingNickel complexes (e.g., with terpyridine or bipyridine ligands) nih.govOther aryl halides (e.g., chlorides) nih.govAvoids pre-formation of organometallic reagents. researchgate.net

Redox Chemistry of this compound

Oxidation Pathways and Products

The oxidation of molecules containing amino and amidine functionalities can proceed through various pathways, often involving the nitrogen atoms. While specific studies on the oxidation of this compound are not available, the oxidation of related compounds such as amino acids and aniline derivatives provides insights into potential transformations.

The oxidation of α-amino acids by N-haloamides, such as N-bromobenzamide, typically results in the formation of aldehydes. niscpr.res.in The reaction kinetics often show a first-order dependence on both the amino acid and the oxidant. niscpr.res.inias.ac.in The mechanism is proposed to involve the interaction of the oxidant with the zwitterionic form of the amino acid. niscpr.res.in

Electrochemical oxidation of aniline derivatives can lead to the formation of radical cations, which may undergo dimerization or react with nucleophiles present in the medium. mdpi.com For instance, the anodic oxidation of N,N-dimethylaniline in the presence of methanol (B129727) leads to α-methoxylation. mdpi.com Given the presence of the amino group, this compound could potentially undergo similar oxidative transformations, leading to dimerization or functionalization at positions ortho or para to the directing groups. The specific products would be highly dependent on the oxidant used and the reaction conditions.

Reduction Pathways

The reduction of functional groups within this compound can target the carboximidamide moiety or the carbon-bromine bond. A notable transformation is the reduction of amidoximes to amidines, which can proceed through radical intermediates. acs.org

A modern method for the preparation of N-arylthiophene-2-carboxamidines involves the UV-vis light-promoted reduction of N-arylthiophene-2-carboxamidoximes. acs.orgnih.gov This process is suggested to proceed via the formation of amidinyl radicals. acs.org This suggests that if this compound were to be derived from an amidoxime (B1450833) precursor, this reductive step would be key in its synthesis. The reduction of the amidoxime to the amidine can also be achieved using methods like catalytic hydrogenation. acs.org

Mechanistic Studies and Reaction Kinetics

Detailed mechanistic and kinetic studies on this compound are not extensively reported in the provided search results. However, kinetic studies on the oxidation of related compounds, such as amino acids by N-halo compounds, provide a framework for how such investigations might be conducted.

For the oxidation of α-amino acids by N-bromobenzamide, the reaction is first order in both the amino acid and the oxidant. niscpr.res.in The rate is also influenced by the acidity of the solution. niscpr.res.in The absence of a primary kinetic isotope effect in the oxidation of perdeuterioglycine suggests that the C-H bond cleavage is not the rate-determining step. niscpr.res.in Furthermore, the lack of polymerization of acrylonitrile (B1666552) indicates that a radical mechanism is unlikely in that specific reaction. niscpr.res.in

Kinetic studies of the C-N cross-coupling of 4-bromobenzotrifluoride (B150022) with amines under photochemical conditions have also been performed. nih.gov These studies can involve monitoring the reaction progress over time to determine rate constants and investigating kinetic isotope effects to probe the mechanism. nih.gov Similar experimental designs could be applied to investigate the kinetics of the various reactions that this compound can undergo, providing valuable insights into the reaction mechanisms.

Table 2: Summary of Potential Mechanistic Probes
Reaction TypeKinetic Parameters to InvestigatePotential Mechanistic Insights
OxidationReaction order with respect to substrate, oxidant, and H+; kinetic isotope effect. niscpr.res.inias.ac.inIdentification of the rate-determining step; involvement of radical intermediates. niscpr.res.in
Cross-CouplingRate constants; effect of ligand and substrate structure on rate; kinetic isotope effect. nih.govElucidation of the catalytic cycle; nature of the active catalytic species.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is primarily characterized by its propensity to undergo intramolecular cyclization reactions, leading to the formation of stable heterocyclic systems, most notably 1,2,4-triazole derivatives. While specific experimental or computational studies on the reaction pathways of this compound are not extensively documented, its transformation mechanisms can be elucidated by drawing parallels with analogous reactions of structurally similar compounds such as amidrazones and other N-substituted amidines. frontiersin.orgnih.gov

The most probable reaction pathway for the cyclization of this compound involves an intramolecular nucleophilic attack of the terminal amino group (N'-amino) onto the electrophilic carbon atom of the carboximidamide moiety. This process is often facilitated by the presence of a catalyst or thermal conditions. The proposed mechanism can be broken down into the following key steps:

Intramolecular Nucleophilic Attack: The initial and often rate-determining step is the attack of the lone pair of electrons on the terminal nitrogen atom of the N'-amino group onto the carbon atom of the C=N double bond of the carboximidamide. This results in the formation of a five-membered cyclic intermediate.

Proton Transfer: Following the initial cyclization, a series of proton transfers, either intramolecularly or mediated by the solvent or a catalyst, occurs to neutralize the charges within the cyclic intermediate.

Aromatization: The final step involves the elimination of a molecule, typically ammonia (B1221849) or water (if the reaction is conducted in the presence of an oxidizing agent or involves a subsequent oxidation step), from the cyclic intermediate to yield the stable, aromatic 1,2,4-triazole ring.

Transition states in such cyclization reactions are characterized by the partial formation of the new nitrogen-carbon bond and the concomitant stretching of the existing bonds. Computational studies on similar 1,3-dipolar cycloaddition reactions leading to triazoles have identified distinct transition states (TS1 and TS2) for the formation of different isomers. beilstein-journals.org For the intramolecular cyclization of this compound, a key transition state would involve a five-membered ring structure where the N'-amino nitrogen is approaching the carboximidamide carbon, and the atoms are arranging towards the geometry of the cyclic intermediate. The stability of this transition state is influenced by steric and electronic factors of the substituents on the benzene (B151609) ring.

Table 1: Postulated Reaction Pathway for the Cyclization of this compound

StepDescriptionIntermediate/Transition State
1 Intramolecular nucleophilic attack of the N'-amino group on the carboximidamide carbon.Transition State 1 (TS1): Five-membered ring with a partially formed N-C bond.
2 Formation of a tetrahedral cyclic intermediate.Intermediate 1: A non-aromatic, five-membered heterocyclic ring.
3 Proton transfer events to neutralize charges.Intermediate 2: A protonated form of the cyclic intermediate.
4 Elimination of a small molecule (e.g., NH3) to achieve aromatization.Transition State 2 (TS2): Elongation of the C-N bond of the leaving group.
5 Formation of the stable 3-(4-bromophenyl)-1H-1,2,4-triazol-5-amine.Final Product: An aromatic 1,2,4-triazole derivative.

Kinetic Investigations and Rate Law Determinations

The rate of the cyclization reaction of this compound is expected to be influenced by several factors, including temperature, the nature of the solvent, and the presence of catalysts (acidic or basic). The electronic properties of the substituent on the aromatic ring also play a crucial role. The electron-withdrawing nature of the bromine atom at the para-position of the benzene ring in this compound would likely influence the electrophilicity of the carboximidamide carbon, thereby affecting the rate of the initial nucleophilic attack.

Kinetic studies on the polycondensation reactions of aryl halides have shown that these reactions can follow either a second-order or third-order rate law, depending on the nature of the halogen and the reaction conditions. rsc.org For instance, reactions involving aryl fluorides have been found to fit a third-order rate law, suggesting a more complex mechanism involving cation activation of the carbon-fluorine bond. rsc.org In contrast, reactions with aryl chlorides tend to follow a second-order rate law. rsc.org While not a direct analogue, these findings suggest that the nature of the halide can significantly impact the reaction kinetics.

A hypothetical rate law for the unimolecular cyclization of this compound could be proposed as:

Rate = k [this compound]

Where 'k' is the rate constant. However, if the reaction is catalyzed or involves multiple steps with a clear rate-determining step, the rate law could be more complex and may include the concentration of the catalyst or other reacting species.

Table 2: Factors Potentially Influencing the Reaction Kinetics of this compound

FactorAnticipated Effect on Reaction RateRationale
Temperature IncreaseProvides the necessary activation energy for the intramolecular cyclization.
Solvent Polarity VariableCan influence the stability of the transition state and intermediates. Polar aprotic solvents may favor the reaction.
Catalyst (Acid/Base) IncreaseCan facilitate proton transfer steps and enhance the nucleophilicity of the amino group or the electrophilicity of the carboximidamide carbon.
Substituent Effects The electron-withdrawing bromine atom may slightly decrease the nucleophilicity of the amino group but increase the electrophilicity of the reaction center.The overall effect would depend on the balance between these two opposing factors in the transition state.

Spectroscopic and Advanced Structural Elucidation of N Amino 4 Bromobenzene 1 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of N'-Amino-4-bromobenzene-1-carboximidamide, offering precise information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons attached to nitrogen atoms. The 1,4-disubstituted benzene (B151609) ring typically presents an AA'BB' spin system, which often simplifies to two apparent doublets, assuming the coupling constants to the meta protons are negligible.

The protons ortho to the carboximidamide group (H-2, H-6) are anticipated to be deshielded compared to those ortho to the bromine atom (H-3, H-5) due to the electron-withdrawing nature of the C=N bond. Data from the closely related compound 4-bromobenzamidine hydrochloride shows aromatic protons at approximately 7.7-7.8 ppm. The protons on the nitrogen atoms of the carboximidamide and the terminal amino group are expected to appear as broad singlets due to quadrupole broadening and potential chemical exchange. Their chemical shifts can be highly dependent on solvent, concentration, and temperature. These signals would disappear upon the addition of a deuterated solvent like D₂O, confirming their identity as exchangeable protons.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.9Doublet2HAromatic (H-2, H-6)
~ 7.6 - 7.7Doublet2HAromatic (H-3, H-5)
Broad (variable)Singlet2H-NH₂
Broad (variable)Singlet2H=C(NH₂)₂

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, six distinct carbon signals are expected. The most downfield signal would correspond to the carboximidamide carbon (C-7) due to its direct attachment to two electronegative nitrogen atoms. The aromatic region would display four signals: two for the protonated carbons (C-2/6 and C-3/5) and two for the quaternary carbons (C-1 and C-4).

The carbon atom attached to the bromine (C-4) is expected to be shifted upfield relative to benzene due to the "heavy atom effect," a phenomenon where the large electron cloud of bromine increases shielding. stackexchange.com In bromobenzene (B47551), this carbon appears around 122.6 ppm. The ipso-carbon (C-1), attached to the carboximidamide group, would be deshielded.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160 - 165Carboximidamide (C-7)
~ 132 - 135Aromatic (C-1)
~ 131 - 133Aromatic (C-3, C-5)
~ 129 - 131Aromatic (C-2, C-6)
~ 125 - 128Aromatic (C-4)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A clear cross-peak between the two aromatic doublets would confirm their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals at ~7.7-7.9 ppm to their corresponding carbon signals (C-2/6) and the protons at ~7.6-7.7 ppm to their carbons (C-3/5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations and establishing connectivity across quaternary carbons. Key expected correlations would include:

The aromatic protons (H-2/6) showing a cross-peak to the carboximidamide carbon (C-7), confirming the attachment of the side chain to the ring.

The same H-2/6 protons correlating to the bromine-substituted carbon (C-4).

The protons on the nitrogen atoms correlating to the carboximidamide carbon (C-7).

These 2D NMR techniques, used in concert, would provide definitive proof of the structure of this compound.

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy provide complementary information on the vibrational modes of this compound.

The IR spectrum is expected to be dominated by characteristic absorptions from the N-H and C=N bonds. The N-H stretching vibrations of the primary amine and the imidamide NH₂ groups would appear as multiple bands in the 3200-3400 cm⁻¹ region. A strong, sharp band around 1640-1670 cm⁻¹ would be characteristic of the C=N stretching vibration of the carboximidamide group. The aromatic ring would give rise to C=C stretching bands around 1600 and 1480 cm⁻¹, and C-H stretching just above 3000 cm⁻¹. The C-Br stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the substituted benzene ring, which may be weak in the IR spectrum.

Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹)Assignment
3200 - 3400N-H stretching (amine, imidamide)
~ 3050Aromatic C-H stretching
1640 - 1670C=N stretching (carboximidamide)
~ 1600, 1480Aromatic C=C stretching
500 - 650C-Br stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of fragmentation patterns.

The calculated molecular weight of this compound (C₇H₈BrN₃) is 214.04 g/mol for the ⁷⁹Br isotope and 216.04 g/mol for the ⁸¹Br isotope. A key feature in the mass spectrum would be the molecular ion peak cluster, [M]⁺•, with two peaks of nearly equal intensity at m/z 214 and 216, which is the characteristic isotopic signature for a compound containing one bromine atom.

The fragmentation pattern would likely proceed through several key pathways. Initial fragmentation could involve the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃) from the carboximidamide group. A major fragmentation pathway would likely involve the cleavage of the C-C bond between the aromatic ring and the side chain, leading to the formation of the highly stable 4-bromophenyl cation.

Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br/⁸¹Br)Fragment Identity
214 / 216[M]⁺• (Molecular Ion)
198 / 200[M - NH₂]⁺
197 / 199[M - NH₃]⁺•
155 / 157[C₆H₄Br]⁺ (4-bromophenyl cation)

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

While solution-state techniques like NMR are powerful, X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a crystal structure for this compound has not been reported in public databases.

However, based on the structures of similar molecules, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, certain features can be anticipated. researchgate.nettubitak.gov.tr The molecule would likely exhibit a planar or near-planar conformation for the phenyl and carboximidamide groups to maximize conjugation. A crucial aspect of the crystal structure would be the intermolecular hydrogen bonding network. The multiple N-H groups are strong hydrogen bond donors, and the sp²-hybridized nitrogen atoms are effective acceptors. This would likely lead to the formation of hydrogen-bonded dimers or extended one-, two-, or three-dimensional networks, which dictate the packing of the molecules in the crystal lattice. nih.gov

Single Crystal X-ray Diffraction Data Collection and Refinement

No crystallographic data, such as crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), or refinement statistics (R-factor, GooF), are available for this compound. The process of single crystal X-ray diffraction is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of these data indicates that a suitable single crystal of the compound has not been prepared and analyzed.

Analysis of Conformational Preferences and Molecular Geometry

Without crystallographic data, a definitive analysis of the conformational preferences and molecular geometry of this compound in the solid state is not possible. Such an analysis would typically involve a detailed examination of bond lengths, bond angles, and dihedral angles to understand the molecule's shape and steric interactions. While computational modeling could provide theoretical predictions, no such studies were found for this specific compound.

Other Spectroscopic Techniques for Characterization (e.g., UV-Vis Spectroscopy)

Similarly, there is no published information regarding the characterization of this compound using other spectroscopic techniques like UV-Vis spectroscopy. This method is used to study the electronic transitions within a molecule and identify the wavelengths at which it absorbs light. The lack of this information prevents any discussion of its electronic properties or potential applications based on its absorption spectrum.

Computational and Theoretical Chemistry Studies of N Amino 4 Bromobenzene 1 Carboximidamide

Density Functional Theory (DFT) Calculations

No specific DFT studies on N'-Amino-4-bromobenzene-1-carboximidamide were found in the available literature. Therefore, no data is available for the following subsections.

Geometry Optimization and Electronic Structure Analysis

Information on the optimized bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps for this compound is not available.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no published predicted NMR chemical shifts or vibrational frequencies for this compound based on DFT calculations.

Calculation of Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Potential, Electrophilicity Index)

Calculated values for reactivity descriptors for this compound could not be located.

Investigation of Reaction Mechanisms through Transition State Calculations

No investigations into the reaction mechanisms involving this compound using transition state calculations were found.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

There are no NBO analysis studies available for this compound to describe electron delocalization, hyperconjugative interactions, or the nature of its chemical bonds.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

No molecular dynamics simulation studies have been published for this compound. Consequently, there is no information regarding its conformational preferences or the effects of different solvents on its structure and dynamics.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the Quantitative Structure-Reactivity Relationship (QSRR) modeling of this compound. QSRR models are computational tools that correlate the structural or physicochemical properties of compounds with their chemical reactivity. The development of such a model for this compound would require a dataset of experimentally determined reactivity data for a series of structurally related compounds, which is not currently available in the public domain.

While QSRR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on broader classes of related compounds, such as substituted benzamides and benzamidines, the findings from these studies are not directly transferable to this compound due to differences in the core chemical structure and functional groups. Extrapolation of QSRR models beyond their defined applicability domain can lead to inaccurate predictions.

The establishment of a QSRR model for this compound would necessitate future experimental research to generate the required reactivity data. This would involve synthesizing a series of analogs with systematic variations in their molecular structure and measuring their reactivity in specific chemical reactions. Subsequently, various molecular descriptors (e.g., electronic, steric, and topological) could be calculated and correlated with the experimental data using statistical methods to build a predictive QSRR model. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives and to gain insights into the structural features that govern the chemical behavior of this class of compounds.

Due to the absence of specific research in this area, no data tables or detailed research findings can be presented.

Derivatives and Analogues of N Amino 4 Bromobenzene 1 Carboximidamide

Design and Synthesis of N'-Substituted Carboximidamide Derivatives

The design of N'-substituted carboximidamide derivatives often focuses on modulating the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, to enhance its interaction with biological targets. The synthesis of these derivatives can be approached through several established methods, primarily involving the reaction of a nitrile with an amine or hydrazine (B178648) derivative.

One common synthetic route to N'-substituted benzamidines involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form a Pinner salt (an imidate salt), which is then treated with an amine to yield the corresponding amidine. However, for the synthesis of N'-amino derivatives, a more direct approach is often favored. This can involve the reaction of a substituted benzonitrile, such as 4-bromobenzonitrile (B114466), with a hydrazine derivative in the presence of a Lewis acid catalyst like aluminum chloride. This method facilitates the nucleophilic addition of the hydrazine to the nitrile carbon.

Another versatile method for preparing N-substituted aryl amidines involves the activation of amines with a strong base, followed by reaction with a nitrile. This approach allows for the direct formation of the C-N bond of the amidine. While this method is efficient for a range of amines, its application to hydrazine derivatives for the synthesis of N'-amino amidines would require careful optimization of reaction conditions to manage the reactivity of the hydrazine.

Furthermore, the synthesis of N'-substituted derivatives can be achieved by modifying a pre-existing amidine. For instance, N'-(substituted-benzylidene)-benzohydrazide derivatives can be synthesized through the condensation of a benzohydrazide (B10538) with various aromatic aldehydes. This approach allows for the introduction of a wide variety of substituents on the N'-position, enabling a systematic exploration of structure-activity relationships. nih.gov

A general synthetic scheme for N'-substituted 4-bromobenzene-1-carboximidamides is presented below:

Scheme 1: General Synthesis of N'-Substituted 4-Bromobenzene-1-carboximidamide DerivativesReaction scheme showing the synthesis of N'-substituted 4-bromobenzene-1-carboximidamide from 4-bromobenzonitrile and a substituted hydrazine.

This reaction scheme illustrates the synthesis of N'-substituted 4-bromobenzene-1-carboximidamide starting from 4-bromobenzonitrile and a substituted hydrazine, typically facilitated by a Lewis acid catalyst.

Synthesis of Ring-Substituted Bromobenzene-1-carboximidamide Analogues

The synthesis of ring-substituted analogues of N'-Amino-4-bromobenzene-1-carboximidamide allows for the investigation of how electronic and steric effects of substituents on the phenyl ring influence the compound's properties. The starting materials for these syntheses are typically substituted bromobenzonitriles, which can be prepared through various aromatic substitution reactions.

For example, electrophilic aromatic substitution reactions on bromobenzene (B47551) can introduce a variety of functional groups at different positions on the ring. Subsequent conversion of a substituent (e.g., a nitro group) to a nitrile can provide the necessary precursor. Alternatively, commercially available substituted anilines can be converted to the corresponding benzonitriles via the Sandmeyer reaction.

Once the desired ring-substituted 4-bromobenzonitrile is obtained, it can be converted to the corresponding N'-amino-carboximidamide using methods similar to those described in the previous section, such as reaction with hydrazine hydrate (B1144303) in the presence of a Lewis acid. A simple two-step synthesis method can be employed to create a variety of B-ring-substituted quinolines, which can be adapted for the synthesis of substituted benzonitriles. researchgate.net

Systemic Structure-Activity Relationship (SAR) Studies on Designed Analogues

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound analogues, SAR studies would typically involve the systematic modification of both the N'-substituent and the substitution pattern on the bromobenzene ring.

N'-Substitution: The nature of the substituent at the N'-position can significantly impact activity. For instance, introducing bulky groups may enhance selectivity for a particular biological target, while polar groups could improve aqueous solubility. The hydrogen bonding capability of the N'-substituent is also a key factor. For example, in a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the presence and position of substituents on the benzylidene ring were found to be critical for their antimicrobial activity. nih.gov

Ring Substitution: The electronic properties of substituents on the phenyl ring can influence the pKa of the amidine group, which in turn affects its ionization state at physiological pH and its ability to form ionic interactions with target molecules. Electron-withdrawing groups, for example, would be expected to decrease the basicity of the amidine, while electron-donating groups would increase it. The position of the substituent also plays a role; for example, substitution at the ortho-position can introduce steric hindrance that may affect binding to a target. In studies of benzimidazole (B57391) derived carboxamides, the number and position of methoxy (B1213986) groups on the phenyl ring had a pronounced effect on their antioxidative and antiproliferative activities. nih.gov

The following table summarizes hypothetical SAR findings for a series of this compound analogues, based on general principles observed in related compound classes.

Modification Position Observed Effect on Activity Rationale
Introduction of a small alkyl groupN'DecreaseMay disrupt hydrogen bonding interactions.
Introduction of an aryl groupN'Increase/DecreaseDependent on the electronic nature and substitution pattern of the aryl group; potential for π-π stacking interactions.
Introduction of an electron-withdrawing group (e.g., -NO2)Phenyl RingDecreaseReduces the basicity of the amidine group, potentially weakening ionic interactions with the target.
Introduction of an electron-donating group (e.g., -OCH3)Phenyl RingIncreaseIncreases the basicity of the amidine group, potentially strengthening ionic interactions.
Introduction of a bulky groupOrtho-position of Phenyl RingDecreaseSteric hindrance may prevent optimal binding to the target.

Impact of Structural Modifications on Chemical Reactivity and Properties

Structural modifications to the this compound scaffold have a direct impact on its chemical reactivity and physicochemical properties.

Basicity (pKa): The amidine functional group is basic, and its pKa is sensitive to the electronic effects of substituents. N-phenyl substitution on benzamidines has been shown to significantly reduce the basic strength. nih.gov Similarly, electron-withdrawing groups on the 4-bromophenyl ring would be expected to lower the pKa of the N'-amino-carboximidamide, making it less basic. Conversely, electron-donating groups would increase the pKa. The pKa value is critical as it determines the extent of protonation at physiological pH, which in turn influences solubility, membrane permeability, and the ability to engage in ionic interactions.

Lipophilicity (LogP): The lipophilicity of the molecule, often expressed as its octanol-water partition coefficient (LogP), is a key determinant of its pharmacokinetic properties. Introducing lipophilic substituents, such as alkyl or aryl groups, at the N'-position will increase the LogP, potentially enhancing membrane permeability but possibly reducing aqueous solubility. Conversely, incorporating polar functional groups will decrease the LogP. The substitution pattern on the aromatic ring also affects lipophilicity.

Chemical Stability: The stability of the carboximidamide group can be influenced by its substitution pattern. For instance, steric hindrance from bulky substituents near the amidine core can protect it from hydrolysis. The electronic nature of the substituents can also play a role in the stability of the molecule towards oxidative or reductive metabolic pathways. Theoretical investigations into the reactivities of amines in N-nitrosation reactions have shown a clear structure-reactivity relationship, where the electronic properties and steric environment of the amine nitrogen are key. nih.gov While not directly analogous, these findings suggest that the N'-amino group's reactivity will be similarly influenced by its chemical environment.

The following table provides a summary of the predicted impact of structural modifications on the chemical properties of this compound.

Property Modification Predicted Impact
pKa Electron-withdrawing group on phenyl ringDecrease
Electron-donating group on phenyl ringIncrease
Aryl substitution at N'Decrease
LogP Lipophilic substituent at N'Increase
Polar substituent at N'Decrease
Stability Bulky substituent near amidineIncrease (steric protection)

Coordination Chemistry of N Amino 4 Bromobenzene 1 Carboximidamide

Ligand Properties and Coordination Modes of the Imidamide Functional Group

The coordination behavior of N'-Amino-4-bromobenzene-1-carboximidamide is primarily dictated by the electronic and steric properties of its imidamide and N'-amino groups.

Nitrogen Donor Capabilities and Lewis Basicity

The imidamide group, RC(=NR')NR''₂, is characterized by the presence of both imino (=NR') and amino (-NR''₂) nitrogen atoms. These nitrogen atoms possess lone pairs of electrons, making them effective Lewis bases and capable of donating electron density to a metal center. The basicity of these nitrogen atoms can be influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the bromine atom at the para position exerts an electron-withdrawing inductive effect, which could slightly reduce the Lewis basicity of the nitrogen atoms compared to an unsubstituted analogue.

The N'-amino group (-NH₂) attached to the imidamide nitrogen further enhances the donor capabilities of the ligand. This terminal amino group provides an additional site for coordination. Theoretical studies on similar ligands, such as aminoguanidine (B1677879), indicate that the terminal hydrazine (B178648) nitrogen is a strong coordinating site due to its higher negative charge density. acs.org

Chelating Potential and Formation of Stable Metal Complexes

A significant feature of this compound is its potential to act as a chelating ligand. Chelation involves the formation of a ring structure when a ligand binds to a metal ion through two or more donor atoms. This process generally leads to the formation of more stable metal complexes compared to those formed with monodentate ligands, an effect known as the chelate effect.

This compound can potentially form a stable five-membered chelate ring by coordinating to a metal center through the imino nitrogen of the imidamide group and the nitrogen of the N'-amino group. This bidentate coordination mode is common for ligands containing the N-amino-imidamide moiety, such as N-aminoguanidine, which forms stable five-membered chelate complexes with platinum(II) and palladium(II). researchgate.net The formation of such a chelate ring would significantly enhance the thermodynamic stability of the resulting metal complexes.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound would likely follow established methods for the coordination of nitrogen-donor ligands. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

For instance, a common method for synthesizing metal complexes with ligands containing amino groups involves dissolving the ligand in a solvent like ethanol (B145695) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) dropwise with stirring. jmchemsci.comnih.gov The reaction mixture may be heated under reflux to facilitate complex formation. nih.gov The resulting solid complex can then be isolated by filtration, washed with the solvent, and dried.

The choice of solvent and reaction conditions, such as temperature and pH, can influence the coordination mode of the ligand and the final structure of the complex. In some cases, a base may be added to deprotonate the ligand, facilitating its coordination to the metal ion.

Spectroscopic and Magnetochemical Characterization of Coordination Compounds

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and magnetochemical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of a ligand. Upon complexation, the characteristic vibrational frequencies of the functional groups involved in bonding to the metal ion are expected to shift. For this compound, a shift in the stretching vibrations of the C=N and N-H bonds of the imidamide and N'-amino groups would provide evidence of coordination. jmchemsci.com For example, a shift to lower frequency of the ν(N-H) band and a change in the position of the ν(C=N) band would indicate the involvement of these groups in complex formation. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help identify the binding sites.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. The d-d transitions of the metal ion are sensitive to the coordination environment, and the positions of these absorption bands can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and provide information about its stoichiometry. nih.gov

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, magnetic susceptibility measurements can be used to determine the number of unpaired electrons and thus infer the geometry of the metal center. researchgate.net

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure in Complexes

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the metal-ligand bonding and electronic structure of complexes that may be difficult to obtain experimentally.

DFT calculations can be used to:

Optimize the geometry of the metal complexes to predict the most stable coordination modes and bond lengths. acs.org

Calculate the binding energies between the ligand and the metal ion to assess the stability of the complexes. researchgate.net

Analyze the electronic structure to understand the nature of the metal-ligand bond (e.g., covalent vs. ionic character).

Simulate spectroscopic properties , such as IR and UV-Vis spectra, to aid in the interpretation of experimental data. nih.gov

For analogous systems like aminoguanidine complexes with Cu(II), theoretical studies have been used to investigate the thermodynamic stability of various coordination modes and to rationalize the antioxidant activity of these complexes. acs.org Similar studies on this compound complexes could elucidate the influence of the 4-bromophenyl substituent on the electronic properties and reactivity of the coordinated ligand.

Supramolecular Architectures Directed by Coordination Bonds

The ability of this compound to act as a bridging ligand, in addition to its chelating capabilities, opens up the possibility of forming supramolecular architectures. If the ligand coordinates to two different metal centers, it can act as a linker, leading to the formation of one-, two-, or three-dimensional coordination polymers.

The self-assembly of these supramolecular structures is influenced by several factors, including the coordination geometry of the metal ion, the coordination modes of the ligand, and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking. The bromine substituent on the phenyl ring could also participate in halogen bonding, further directing the assembly of the supramolecular architecture. The study of supramolecular structures formed by related aromatic amino acid and porphyrin complexes has highlighted the importance of a combination of weak interactions, including electrostatics, hydrogen bonding, and π-stacking, in directing the final architecture. nih.gov

Advanced Academic Applications in Organic Synthesis and Materials Science

Role as a Versatile Reagent or Intermediate in Complex Molecule Synthesis

The molecular architecture of N'-Amino-4-bromobenzene-1-carboximidamide makes it a highly valuable intermediate. The presence of multiple reactive sites—the bromo group for cross-coupling, the imidamide moiety for cyclization, and the amino group for derivatization—allows for its incorporation into a wide array of complex molecular frameworks.

Building Block for Diverse Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. nih.gov The imidamide functional group within this compound serves as a potent synthon for constructing various heterocyclic rings. The reaction of the amidine unit with bifunctional reagents can lead to the formation of five- or six-membered heterocycles. For instance, reactions with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can yield substituted pyrimidines or diazepines. Similarly, its use as a precursor in reactions with reagents like diethyl oxalate (B1200264) can lead to nitrogen heterocycles bearing a carboxamide moiety. researchgate.netajol.info

The 4-bromophenyl substituent further enhances its utility, providing a handle for subsequent elaboration through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups onto the heterocyclic core.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Type Resulting Heterocycle Potential Application Area
1,3-Diketones Substituted Pyrimidines Medicinal Chemistry
Hydrazine (B178648) Derivatives Triazoles / Tetrazoles Materials Science, Bioactives
α-Haloketones Substituted Imidazoles Pharmaceuticals, Ionic Liquids

Precursor in the Synthesis of Functional Organic Materials

The development of functional organic materials for electronics, optics, and sensor technology relies on molecules with specific, tunable properties. This compound is a promising precursor for such materials. The brominated benzene (B151609) ring is a key site for polymerization or functionalization via cross-coupling reactions, enabling the creation of conjugated polymers or dendrimers. The imidamide and amino groups can impart specific functionalities, such as hydrogen-bonding capabilities for self-assembly, metal-coordination sites, or pH-responsive behavior, which are crucial for creating "smart" materials.

Catalytic Applications of this compound

The field of catalysis has been revolutionized by the development of small organic molecules (organocatalysts) and sophisticated metal-ligand complexes. The structural features of this compound suggest its potential application in both domains.

Organocatalysis via the Imidamide Moiety

Organocatalysis avoids the use of often toxic and expensive metals, offering a more sustainable approach to chemical synthesis. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile in a reaction, are particularly effective. psu.edu The imidamide moiety possesses both hydrogen-bond donor (N-H) and hydrogen-bond acceptor (C=N) sites. This arrangement is ideal for bifunctional catalysis, where it can organize reactants in a specific orientation within a transition state, similar to the action of well-established (thio)urea or guanidine-based catalysts. nih.govresearchgate.net This dual activation can enhance reaction rates and control stereoselectivity in reactions like aldol, Michael, and Mannich additions. youtube.comresearchgate.net

Application as a Ligand in Transition Metal Catalysis (e.g., Asymmetric Catalysis)

The nitrogen atoms of the imidamide and terminal amino groups can act as Lewis basic sites to coordinate with transition metals like palladium, copper, rhodium, or cobalt. researchgate.netmdpi.com This makes this compound a potential N,N'-bidentate ligand. The electronic properties of the resulting metal complex can be tuned by modifying the substituents on the phenyl ring, while the steric environment around the metal center can be adjusted by derivatizing the amino group.

By introducing a chiral center into the ligand backbone—for example, by synthesizing it from a chiral amine—it becomes a candidate for asymmetric catalysis. nih.gov Such chiral ligands are essential for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov The development of novel ligands is a continuous effort in catalysis, and structures based on this compound could provide access to new reactivity and selectivity in cross-coupling, hydrogenation, and amination reactions. rutgers.eduvivekanandcollege.ac.in

Table 2: Potential Catalytic Roles

Catalysis Type Role of Compound Key Functional Group Example Reaction Type
Organocatalysis Bifunctional Catalyst Imidamide Asymmetric Aldol Addition
Transition Metal Catalysis Bidentate Ligand Imidamide & Amino Nitrogens Suzuki Cross-Coupling

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. bath.ac.uk These weak interactions, including hydrogen bonds, halogen bonds, and π–π stacking, govern processes like molecular recognition and self-assembly. mhmedical.com this compound is richly functionalized to participate in a variety of such interactions.

Hydrogen Bonding: The N-H groups of the imidamide and amino moieties are potent hydrogen bond donors, while the nitrogen atoms are acceptors. This allows for the formation of robust, directional hydrogen-bonding networks, leading to the self-assembly of tapes, sheets, or more complex three-dimensional architectures. ox.ac.uk

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen on adjacent molecules. This provides an additional, highly directional tool for controlling crystal packing and supramolecular assembly.

π–π Stacking: The electron-deficient character of the brominated phenyl ring can promote favorable stacking interactions with other aromatic systems.

The interplay of these non-covalent forces makes this compound an excellent candidate for crystal engineering and the design of supramolecular materials like gels, liquid crystals, or porous organic frameworks. nih.govresearchgate.net

Investigation of Hydrogen Bonding Networks

The this compound molecule possesses a rich array of hydrogen bond donors and acceptors, positioning it as a versatile building block for constructing intricate supramolecular assemblies. The primary amine (-NH2) and the carboximidamide group (-C(NH)NH2) both contain N-H moieties that can act as effective hydrogen bond donors. Concurrently, the nitrogen atoms within these groups can serve as hydrogen bond acceptors.

This duality allows for the formation of robust and directional hydrogen-bonding networks that dictate the crystal packing. In analogous systems, such as substituted anilines and benzamides, molecules are frequently linked by N—H⋯O or N—H⋯N hydrogen bonds into well-defined patterns like chains, sheets, or rings. For instance, molecules containing similar functional groups have been observed to form specific ring motifs, such as R2²(12) and R6⁶(26) rings, which create stable, two-dimensional arrays. researchgate.net The interaction energies associated with these bonds are significant enough to provide the thermodynamic driving force for self-assembly. In related amino-substituted compounds, N⋯O distances for such hydrogen bonds have been measured in the range of 2.96 Å to 3.43 Å. researchgate.net Similarly, studies on pyridinium (B92312) salts have characterized N-H···Br hydrogen bonds that link cations and anions into distinct structural units. nih.govresearchgate.net

The potential hydrogen bonding interactions for this compound are critical for its role in crystal engineering, enabling the formation of predictable supramolecular synthons.

Table 1: Potential Hydrogen Bonding Sites in this compound

Functional Group Potential Role Moiety
Amino Group Donor N-H
Acceptor N
Carboximidamide Donor N-H
Acceptor N

Exploration of Halogen Bonding Interactions

Beyond hydrogen bonding, the bromine atom on the phenyl ring of this compound introduces the capacity for halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom. researchgate.net This interaction has emerged as a powerful tool in crystal engineering and the design of functional materials. researchgate.net

In this molecule, the C-Br bond can polarize the bromine atom, creating a positive σ-hole that allows it to act as a halogen bond donor. It can form strong interactions with halogen bond acceptors present on adjacent molecules, such as the nitrogen atoms of the amino or carboximidamide groups. Research on N-halosuccinimide complexes has demonstrated that Br···N halogen bonds can be remarkably short and strong, with distances significantly less than the sum of the van der Waals radii (the sum for Br and N is ~3.40 Å). researchgate.netresearchgate.net For example, the N···Br bond distance in an N-bromosuccinimide-quinuclidine complex was found to be 2.21 Å, with a nearly linear N-Br-N angle of 178.3°, highlighting the strength and directionality of this interaction. researchgate.net The ability to form these specific interactions makes this compound a candidate for creating complex, multi-component assemblies where halogen and hydrogen bonds work in concert to define the final structure.

Table 2: Typical Parameters for Halogen Bonding Interactions Involving Bromine

Interaction Type Typical Distance Angularity Reference
C-Br···N 2.21 - 2.41 Å ~175-178° researchgate.netresearchgate.net
C-Br···O ~120° (with oxygen) Varies nih.gov

Role of Pi-Stacking and Other Aromatic Interactions in Solid-State Assembly

In protein structures and synthetic materials, π-stacking interactions involving aromatic rings are ubiquitous. The interaction energy is sensitive to the nature of the substituents on the ring and the relative orientation of the stacked molecules. Studies on nitroarenes stacking with aromatic amino acid side chains have shown these interactions can be very strong, with binding energies reaching up to -14.6 kcal/mol. nih.gov The presence of the electron-withdrawing bromine atom on the phenyl ring of this compound influences the quadrupole moment of the ring, which can lead to favorable electrostatic interactions in either a parallel-displaced or T-shaped stacking arrangement. The interplay between these π-stacking forces and the more directional hydrogen and halogen bonds provides a sophisticated mechanism for controlling the three-dimensional assembly of molecules in the solid state.

Table 3: Representative Pi-Stacking Interaction Energies

Interacting System Interaction Energy (kcal/mol) Reference
Nitrobenzene with Tryptophan up to -14.6 nih.gov
Quercetagetin with Phenylalanine -4.4 scribd.com
Quercetagetin with Histidine -1.3 scribd.com

Theoretical Framework for Rational Design of Novel Chemical Entities

The rational design of novel chemical entities, particularly for applications in materials science and medicinal chemistry, relies on a deep understanding of non-covalent interactions. The bottom-up approach to creating functional supramolecular materials involves designing molecular building blocks that spontaneously organize into desired architectures. mdpi.com

This compound represents an exemplary molecular building block within this framework. Its chemical structure is encoded with the information necessary for self-assembly through a hierarchy of intermolecular forces:

Strong, Directional Hydrogen Bonds: The multiple N-H donor and N acceptor sites can form robust, predictable synthons that are often the primary drivers of molecular assembly into one-dimensional chains or two-dimensional sheets.

Directional Halogen Bonds: The C-Br group provides a secondary, highly directional interaction that can be used to link the primary hydrogen-bonded motifs into more complex three-dimensional frameworks. researchgate.net

By viewing this compound as a synthon with multiple, orthogonal interaction sites, chemists can design co-crystals and other multicomponent materials. For instance, by introducing a second molecule that is a strong hydrogen bond acceptor, one could favor the formation of hydrogen-bonded networks. Alternatively, introducing a strong Lewis base could specifically engage the bromine atom in halogen bonding. This "supramolecular retrosynthesis" approach allows for the targeted design of materials with specific topologies and, consequently, specific properties such as porosity, conductivity, or optical behavior. mdpi.comnih.gov This strategy is fundamental to crystal engineering and the development of a new generation of smart materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Amino-4-bromobenzene-1-carboximidamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation reactions. For example, 4-bromoaniline can react with an isocyanide derivative (e.g., 4-methylphenyl isocyanide) to form an intermediate carboximidoyl chloride, which is then treated with sodium azide to yield the target compound. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:isocyanide), solvent selection (e.g., dichloromethane for improved solubility), and temperature control (0–5°C during azide addition to prevent side reactions) .
  • Characterization : Confirm purity (≥95%) via HPLC using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and structural validation through 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use deuterated DMSO to resolve amine protons (δ 2.5–3.5 ppm) and bromine-substituted aromatic signals.
  • HPLC : Monitor purity with a UV detector at 254 nm; retention time ~8.2 minutes under isocratic conditions .
  • Mass Spectrometry : Electrospray ionization (ESI+) for molecular ion detection (expected [M+H]+^+ at m/z 244.1) .

Q. What are the common intermediates in the synthesis of this compound, and how do they influence yield?

  • Key Intermediates :

  • 4-Bromobenzene-1-carboximidoyl chloride : Formed via condensation; hygroscopic and requires anhydrous conditions.
  • Sodium azide adduct : Reacts with the intermediate chloride to form the carboximidamide.
    • Yield Factors : Moisture control (<0.1% H2_2O) during imidoyl chloride formation improves stability, while excess azide (1.5 eq) minimizes incomplete substitution .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across studies involving this compound?

  • Data Reconciliation Strategy :

Cross-validate purity (e.g., batch-to-batch HPLC analysis) to rule out impurities (e.g., residual solvents) affecting bioassays .

Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v).

Statistical Analysis : Apply ANOVA to compare datasets and identify outliers; consider meta-analysis for cross-study trends .

Q. What safety protocols are critical when handling hazardous intermediates like hydroiodide salts during synthesis?

  • Risk Mitigation :

  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of volatile intermediates.
  • PPE : Nitrile gloves, lab coats, and safety goggles; hydroiodide salts require secondary containment to avoid spills.
  • Waste Disposal : Neutralize acidic residues with 10% sodium bicarbonate before disposal .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability Profile :

  • Light Sensitivity : Degrades by 15% over 30 days under UV light; store in amber glass at –20°C.
  • Hydrolytic Degradation : Forms 4-bromoaniline (identified via TLC, Rf 0.45 in ethyl acetate/hexane) in humid conditions (>60% RH). Use desiccants (silica gel) for long-term storage .

Q. Can computational models predict the compound’s interaction with biological targets, and what validation is required?

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4; PDB ID: 1TQN).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

Validation : Compare predicted IC50_{50} with experimental enzyme inhibition assays (e.g., fluorometric CYP450 kits) .

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